Methyl 10-(trichloromethyl)octadecanoate
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Overview
Description
Methyl 10-(trichloromethyl)octadecanoate is a chemical compound with the molecular formula C20H37Cl3O2 It is an ester derivative of octadecanoic acid, featuring a trichloromethyl group at the 10th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(trichloromethyl)octadecanoate typically involves the esterification of 10-(trichloromethyl)octadecanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(trichloromethyl)octadecanoate undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-(trichloromethyl)octadecanoic acid.
Reduction: Formation of 10-(trichloromethyl)octadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 10-(trichloromethyl)octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 10-(trichloromethyl)octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 10-oxooctadecanoate: Similar in structure but lacks the trichloromethyl group.
Methyl stearate: An ester of stearic acid without any additional functional groups.
Methyl 10-chlorooctadecanoate: Contains a single chlorine atom instead of three.
Uniqueness
Methyl 10-(trichloromethyl)octadecanoate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82040-45-7 |
---|---|
Molecular Formula |
C20H37Cl3O2 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
methyl 10-(trichloromethyl)octadecanoate |
InChI |
InChI=1S/C20H37Cl3O2/c1-3-4-5-6-9-12-15-18(20(21,22)23)16-13-10-7-8-11-14-17-19(24)25-2/h18H,3-17H2,1-2H3 |
InChI Key |
RJCQTVJOSDNCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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